![molecular formula C22H19FN6O3S B2383028 ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863458-76-8](/img/structure/B2383028.png)
ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
The compound contains several interesting functional groups and structural features. It has a triazolo[4,5-d]pyrimidine core, which is a type of fused heterocyclic compound containing nitrogen atoms . This core is attached to a fluorobenzyl group and a thioacetamido group. The entire structure is then esterified with benzoic acid .
Molecular Structure Analysis
The triazolo[4,5-d]pyrimidine core of the molecule is a bicyclic structure with two nitrogen atoms in one ring and one nitrogen atom in the other . The presence of these nitrogen atoms and the sulfur atom in the thioacetamido group can allow for various interactions like hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and amide groups could affect its solubility, and the aromatic rings could contribute to its stability .Scientific Research Applications
- The compound acts as a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ . PPARs play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Researchers investigate its potential in treating metabolic disorders such as diabetes, dyslipidemia, and obesity.
- Some derivatives containing a similar scaffold have shown promising in vitro antitubercular activity . Researchers explore modifications to enhance efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further studies could lead to novel anti-TB drugs.
- Triazoles have found applications in supramolecular chemistry and materials science . Researchers explore their use in constructing functional materials, such as metal-organic frameworks (MOFs) or coordination polymers.
Metabolic Disorders and PPAR Agonism
Anti-Tubercular Activity
Supramolecular Chemistry and Materials Science
Mechanism of Action
Target of Action
The compound, also known as ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate, is a derivative of pyrimidine . Pyrimidine derivatives have been known to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . This interaction can interfere with the replication and transcription processes, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to play a vital role in various biological procedures as well as in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Result of Action
It has been noted that many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c1-2-32-22(31)14-7-9-16(10-8-14)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCSMRLCOWZVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate |
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